1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-chlorophenyl)cyclopropane-1-carbohydrazide
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Overview
Description
The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-chlorophenyl)cyclopropane-1-carbohydrazide” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Scientific Research Applications
Antibacterial and Antifungal Applications
- A study synthesized N′-heteroarylidene-1-carbohydrazide derivatives and found them to be broad-spectrum antibacterial candidates, showing potent antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. They also displayed weak or moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).
Antidepressant and Nootropic Agents
- Another research synthesized Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, investigating their antidepressant activity. Compounds with this structure demonstrated significant antidepressant and nootropic activities in a dose-dependent manner (Thomas et al., 2016).
Oxidative Coupling in Chemical Synthesis
- Research on oxidative coupling reactions of alkanones with 3-(pyridin-2-yl)dihydro-1,2,4-triazinone coordinated to palladium(II) explored the synthesis of complex molecules, revealing insights into chemical bonding and molecular structure (El-Abadelah et al., 2018).
Antioxidant and Antimicrobial Activity
- A study on the synthesis, structure elucidation, and evaluation of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl) pyridines revealed promising antioxidant and antimicrobial activities. These compounds demonstrated fungiostatic and fungicidal activities against various yeasts and pathogens (Bonacorso et al., 2015).
Antimicrobial and Nematicidal Activities
- Pyridinium ylide assisted in the synthesis of polysubstituted cyclopropane derivatives, which showed significant antimicrobial activity against various bacterial and fungal strains. Additionally, these compounds demonstrated nematicidal activities (Banothu et al., 2015).
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may influence its pharmacokinetic properties, as fluorinated compounds have been shown to have unique pharmacokinetic characteristics .
Result of Action
The use of trifluoromethylpyridines in the agrochemical and pharmaceutical industries suggests that they may have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
N'-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3N3O/c17-10-1-3-11(4-2-10)23-24-14(25)15(5-6-15)13-12(18)7-9(8-22-13)16(19,20)21/h1-4,7-8,23H,5-6H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTGISJJVKSADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NNC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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